molecular formula C21H18N4O4 B2872363 N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 920244-58-2

N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2872363
CAS No.: 920244-58-2
M. Wt: 390.399
InChI Key: RQNIZHBHFGNHCY-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic amide derivative featuring a benzofuran-carbamoyl moiety linked via an ethanediamide (oxamide) bridge to a 2-(1H-indol-3-yl)ethyl group. The ethanediamide bridge (N-C-O-C-N) distinguishes it from simpler amides, conferring structural rigidity and influencing solubility and metabolic stability . The indole moiety, a common pharmacophore in bioactive molecules (e.g., serotonin, tryptamine derivatives), may contribute to receptor binding or enzyme inhibition .

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c22-19(26)18-17(14-6-2-4-8-16(14)29-18)25-21(28)20(27)23-10-9-12-11-24-15-7-3-1-5-13(12)15/h1-8,11,24H,9-10H2,(H2,22,26)(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNIZHBHFGNHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O2C_{19}H_{20}N_4O_2, with a molecular weight of approximately 366.42 g/mol. Its structure features a benzofuran moiety and an indole derivative linked through an ethylenediamine segment, which may contribute to its biological properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound may inhibit the proliferation of various cancer cell lines.
  • Antiviral Properties : Potential activity against viral infections, particularly those involving RNA viruses.
  • Neuroprotective Effects : Possible protective effects on neuronal cells.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence suggests that the compound could cause cell cycle arrest at specific phases, particularly G2/M.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit notable anticancer effects. For example, studies on indole derivatives have shown significant inhibitory effects on various cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.34 μM to 0.86 μM . The unique dual functionality of this compound may enhance its selectivity towards cancerous cells compared to other compounds.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Indole Derivative AAnticancer (HeLa)0.34
Indole Derivative BAntiviral (SARS-CoV-2 RdRp)7.50
N-(2-carbamoyl...)Anticancer (unknown)TBDCurrent Study

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous compounds have been investigated extensively:

  • Study on Indole Derivatives : A series of indole-based compounds were synthesized and tested for anticancer activity, revealing significant potency against various tumor cell lines.
  • SARS-CoV-2 Inhibition Research : Compounds structurally related to this benzofuran-indole hybrid were evaluated for their ability to inhibit viral replication, demonstrating moderate efficacy against RdRp.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amide derivatives containing indole, benzofuran, or ethanediamide motifs, as inferred from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide (Target) Benzofuran-carbamoyl, ethanediamide, indole-ethyl ~393.4 (calculated) Hypothesized enhanced H-bonding and rigidity
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide () Biphenyl-fluorophenyl, single amide bond, indole-ethyl ~406.4 (calculated) Pharmaceutical synthesis via amide coupling
PDAT: N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine () Tryptamine derivative, dimethylpropane-diamine ~247.3 (calculated) Noncompetitive enzyme inhibition
N-(2-(1H-indol-3-yl)ethyl)-N-(tert-butyl)-3-phenylpropiolamido (, Compound 5n) Phenylpropiolamido, tert-butyl, indole-ethyl 457.27 (HRMS) Synthetic intermediate, high yield (75%)
DIPT: N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine () Diisopropylamine, indole-ethyl ~244.4 (calculated) Psychoactive properties

Key Comparative Insights

Benzofuran vs. Biphenyl/Other Aromatic Groups The target compound’s benzofuran-carbamoyl group differs from the biphenyl-fluorophenyl moiety in ’s compound. Benzofuran’s fused oxygen heterocycle may enhance electron density and polar interactions compared to biphenyl’s hydrophobic fluorine substituent .

Ethanediamide vs. This structural feature is rare in the evidence but resembles oxamide-based drug candidates, which often exhibit improved stability .

Indole-Ethyl Substituent Comparisons The indole-ethyl group is a common motif in psychoactive () and inhibitory () compounds. In PDAT (), dimethylation of the propane-diamine chain enhances enzyme inhibition compared to non-methylated analogs, suggesting that substituent bulk and electronic effects critically modulate activity . The target compound’s ethanediamide may similarly influence steric and electronic interactions at binding sites.

Synthetic Accessibility

  • Compounds like 5n () demonstrate high synthetic yields (75–86%) via gold-catalyzed or carbodiimide-mediated amide couplings, suggesting feasible routes for synthesizing the target compound . However, the ethanediamide bridge may require specialized coupling agents (e.g., EDC/NHS, as in ) or stepwise reactions to avoid steric hindrance .

Hypothetical Pharmacological Implications

  • The target compound’s combination of benzofuran and indole motifs may synergize effects seen in related molecules: benzofuran derivatives often exhibit anti-inflammatory or anticancer activity, while indole-ethyl groups are prevalent in neuromodulators. The ethanediamide bridge could confer prolonged half-life due to reduced enzymatic degradation, a hypothesis supported by oxamide-based drugs in development .

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